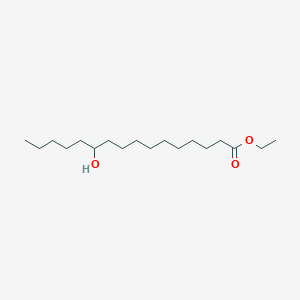
Hexadecanoic acid, 11-hydroxy-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecanoic acid, 11-hydroxy-, ethyl ester is an organic compound with the molecular formula C18H36O3. It is an ester derivative of hexadecanoic acid (palmitic acid) and is characterized by the presence of an ethyl ester group and a hydroxyl group at the 11th carbon position. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexadecanoic acid, 11-hydroxy-, ethyl ester can be synthesized through the esterification of hexadecanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:
Hexadecanoic acid+EthanolAcid catalystHexadecanoic acid, 11-hydroxy-, ethyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes often utilize continuous reactors and optimized reaction conditions to achieve high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Hexadecanoic acid, 11-hydroxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Hexadecanoic acid, 11-hydroxy-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its role in biological processes and its potential as a bioactive compound.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of cosmetics, lubricants, and other industrial products.
Mecanismo De Acción
The mechanism of action of hexadecanoic acid, 11-hydroxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in various biochemical reactions. For example, it can inhibit enzymes such as phospholipase A2, which plays a role in inflammatory processes . The compound’s ability to modulate enzyme activity and interact with cellular membranes contributes to its biological effects.
Comparación Con Compuestos Similares
Hexadecanoic acid, 11-hydroxy-, ethyl ester can be compared with other similar compounds, such as:
Hexadecanoic acid, ethyl ester: Lacks the hydroxyl group at the 11th position, resulting in different chemical properties and reactivity.
Hexadecanoic acid, 11-hydroxy-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in physical and chemical properties.
The presence of the hydroxyl group at the 11th position in this compound makes it unique and imparts distinct reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
78432-94-7 |
|---|---|
Fórmula molecular |
C18H36O3 |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
ethyl 11-hydroxyhexadecanoate |
InChI |
InChI=1S/C18H36O3/c1-3-5-11-14-17(19)15-12-9-7-6-8-10-13-16-18(20)21-4-2/h17,19H,3-16H2,1-2H3 |
Clave InChI |
SLAOYZSISBHPRR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCCCCCCCCC(=O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


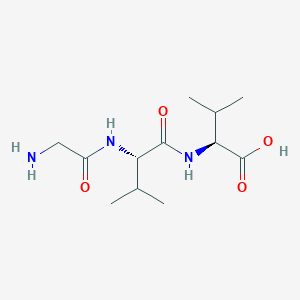

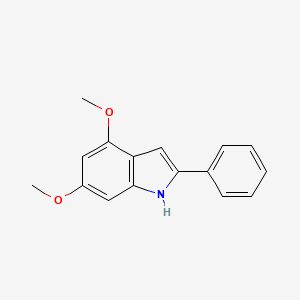
![(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14448247.png)
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans-](/img/structure/B14448259.png)
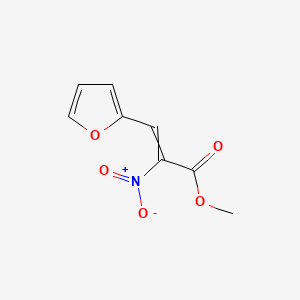
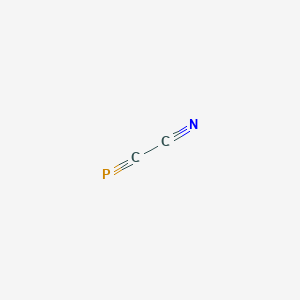


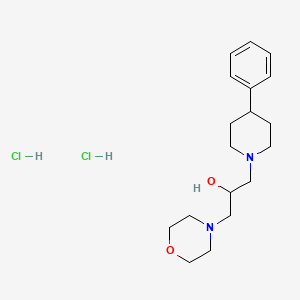
![1,1,1-Trichloro-3-[2-(ethylsulfanyl)-4-oxoazetidin-3-yl]butan-2-yl carbonate](/img/structure/B14448290.png)
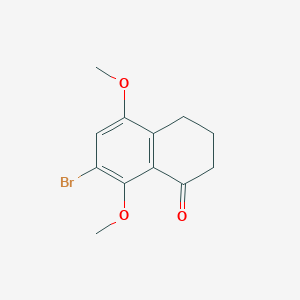
![2,4-Dichloro-1-oxa-2lambda~5~-phosphaspiro[4.5]dec-3-en-2-one](/img/structure/B14448304.png)

